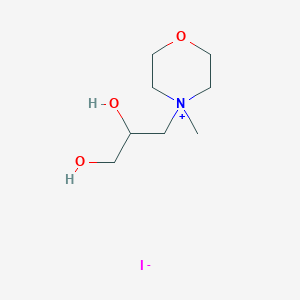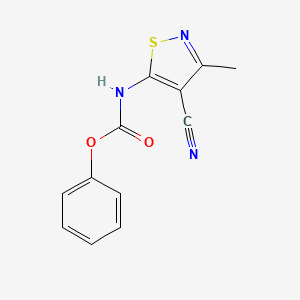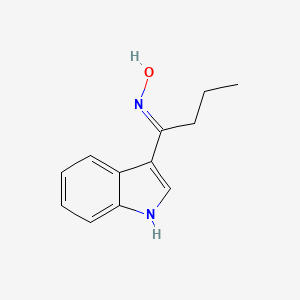
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as THP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. THP-1 is a quaternary ammonium salt that has been synthesized through a multistep process involving the reaction of morpholine with various reagents.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is not fully understood. However, it is believed that 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects:
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been shown to have low toxicity in vitro and in vivo. However, it can cause irritation to the skin and eyes upon contact. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to induce apoptosis in cancer cells, which may be beneficial for the treatment of certain cancers.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is its versatility. It can be used as a reagent in various organic syntheses and as a chiral auxiliary in asymmetric synthesis. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has low toxicity, making it a safer alternative to other antimicrobial agents. However, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide may not be suitable for certain experiments due to its limited solubility in water.
Future Directions
There are several future directions for research related to 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. One potential area of research is the development of new antimicrobial agents based on the structure of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide and its potential applications in cancer treatment. Finally, the synthesis of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide derivatives with improved solubility and antimicrobial activity may also be an area of future research.
Synthesis Methods
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is synthesized through a multistep process that involves the reaction of morpholine with various reagents. The first step involves the reaction of morpholine with epichlorohydrin to form 4-(2,3-epoxypropyl)morpholine. This intermediate is then reacted with methyl iodide to form 4-(2,3-dihydroxypropyl)morpholine. Finally, the quaternization of 4-(2,3-dihydroxypropyl)morpholine with methyl iodide leads to the formation of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide.
Scientific Research Applications
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been used as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been used as a reagent in the synthesis of various organic compounds.
properties
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO3.HI/c1-9(6-8(11)7-10)2-4-12-5-3-9;/h8,10-11H,2-7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAVGJHQCTVHNU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(CO)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)

![methyl 1-{2-hydroxy-3-[4-(4-morpholinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B5968129.png)
![methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5968132.png)
![2-(4-fluorophenoxy)-N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5968138.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5968144.png)
![3-(benzyloxy)-1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5968146.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5968150.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5968161.png)
![N-hexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5968167.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)
